![molecular formula C17H14IN3O5S2 B2658833 (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-32-2](/img/structure/B2658833.png)
(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It also contains an iodobenzoyl group and a sulfamoyl group. The presence of these functional groups could potentially confer certain chemical properties and reactivities to the compound.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the iodine in the iodobenzoyl group could potentially undergo substitution reactions. The sulfamoyl group might also participate in certain reactions due to the presence of sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the iodobenzoyl group could increase its molecular weight and potentially its lipophilicity .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
The chemical compound under discussion is closely related to a family of compounds that have been synthesized and studied for their potential pharmacological properties. For instance, Abdel-Wahab et al. (2008) synthesized a range of thiosemicarbazides, triazoles, and Schiff bases starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, demonstrating antihypertensive α-blocking activity with low toxicity, highlighting the therapeutic potential of similar compounds (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial Applications
Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff bases and their metal complexes, which showed significant antimicrobial activity against various human epidemic causing bacterial strains. This suggests that compounds with similar structural features may also possess antimicrobial properties (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Catalysis
Grasa et al. (2002) and again in 2003 demonstrated the efficiency of N-heterocyclic carbenes (NHC), which share structural similarities with the compound , in catalyzing transesterification/acylation reactions. This showcases the compound's potential role in synthetic chemistry as a catalyst or catalyst precursor (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003).
Aldose Reductase Inhibition
Ali et al. (2012) explored the synthesis of iminothiazolidin-4-one acetate derivatives, showing significant inhibition against aldose reductase, an enzyme target for diabetic complications. This suggests potential diabetes management applications for compounds within this chemical family (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Biological Activity of Metal Complexes
Hassan (2018) synthesized a new Schiff base derived from similar structural frameworks and its metal complexes, which exhibited high antibacterial activity. This underscores the relevance of such compounds in developing new antimicrobial agents (Hassan, 2018).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[2-(2-iodobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYVTSNKUJYYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



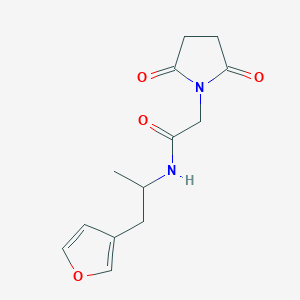
![diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2658759.png)
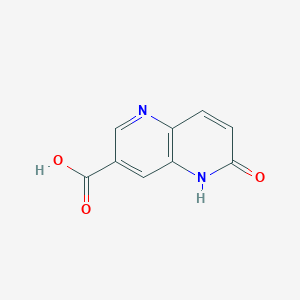
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2658761.png)
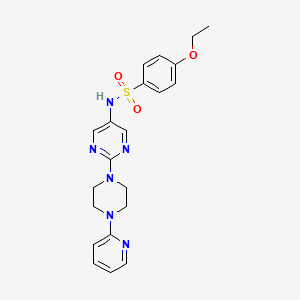

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B2658765.png)

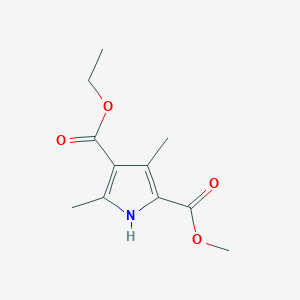
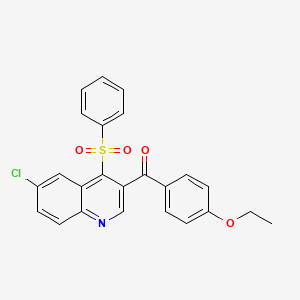

![N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658772.png)